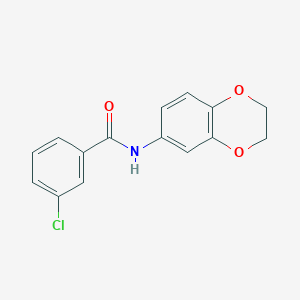

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWHZYMINWWKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324374 | |

| Record name | 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301306-92-3 | |

| Record name | 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of oxidized derivatives of the benzodioxin ring.

Reduction: Formation of reduced derivatives of the benzodioxin ring.

Hydrolysis: Formation of 3-chlorobenzoic acid and 2,3-dihydro-1,4-benzodioxin-6-amine.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex organic molecules. Researchers utilize it to create derivatives that may possess unique chemical properties or biological activities.

Biology

Antibacterial Properties

Research indicates that 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide exhibits antibacterial activity against various strains of bacteria. It has been shown to inhibit the growth of specific bacterial enzymes essential for their survival.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, which could be significant in drug development. Inhibiting certain enzymes can disrupt metabolic pathways in pathogenic organisms, making it a candidate for therapeutic applications.

Medicine

Therapeutic Applications

Studies have highlighted the potential of this compound in developing new therapeutic agents, particularly in targeting diseases where enzyme inhibition is beneficial. For instance, its derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results with IC50 values below 1 µg/mL .

Case Study 1: Antitubercular Activity

A study synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide using ultrasound-assisted green chemistry methods. The synthesized compounds demonstrated significant anti-tubercular activity with minimal cytotoxicity against human cancer cell lines .

Case Study 2: Enzyme Inhibition

In another study, derivatives of the compound were tested for their acetylcholinesterase inhibitory potentials. The results indicated moderate inhibition, suggesting a possible role in treating neurodegenerative conditions where acetylcholine regulation is critical .

Data Table: Summary of Research Findings

| Study | Application | Findings | IC50 Value |

|---|---|---|---|

| Study 1 | Antitubercular Activity | Promising activity against Mycobacterium tuberculosis | < 1 µg/mL |

| Study 2 | Enzyme Inhibition | Moderate inhibition of acetylcholinesterase | Not specified |

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

- Structural Difference : Chlorine is at the para position on the benzoyl ring instead of meta.

- Impact : The para-chloro derivative exhibits altered electronic effects due to reduced steric hindrance and a different dipole moment. This positional isomerism may influence binding affinity in biological systems, though direct comparative activity data are unavailable .

2,6-Dichloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide

- Structural Difference : The benzamide is linked via a methylene bridge to the benzodioxin, and the benzoyl group has two chlorine atoms (ortho positions).

- Dual chlorination enhances electron-withdrawing effects, which could stabilize interactions with electron-rich biological targets .

Functional Group Modifications

3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (Pakerine)

- Structural Difference : A sulfonyl-azepane group replaces the chloro substituent.

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, while the azepane ring adds hydrophobicity. Pakerine demonstrated dose-dependent alleviation of photorespiratory stress in Arabidopsis at 10–150 µM, suggesting enhanced bioactivity compared to simpler chloro derivatives .

N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Structural Difference: A cyano group replaces the chloro substituent on the benzamide’s phenyl ring.

- Impact: The electron-deficient cyano group may enhance interactions with nucleophilic residues in enzymes or receptors.

Metal Complex Derivatives

3-Chloro-N-(diethylcarbamothioyl)benzamide Nickel Complex

- Structural Difference : The benzodioxin moiety is replaced by a diethylcarbamothioyl group, enabling metal coordination.

- Impact: The nickel complex adopts a distorted square planar geometry, with sulfur and oxygen atoms coordinating the metal center.

Table 1: Key Properties of Selected Analogues

Biological Activity

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : 3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

- Molecular Formula : C13H14ClN O2

- Molecular Weight : 255.71 g/mol

- CAS Number : [specific CAS number needed for reference]

Biological Activity Overview

The biological activity of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been investigated in various studies. Key areas of focus include:

-

Antitumor Activity :

- Several studies have reported that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various tumor lines including HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma) with IC50 values often less than 10 µM .

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects may involve modulation of specific kinases. For example, research indicates that benzamide derivatives can inhibit DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), a kinase implicated in cell cycle regulation and proliferation . The inhibition of such kinases is crucial for the development of antitumor agents.

- Neuroprotective Effects :

Case Study 1: Antitumor Efficacy

A study investigated the effects of a series of benzamide derivatives on various cancer cell lines. The results indicated that compounds similar to 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide exhibited potent antitumor activity with IC50 values ranging from 0.028 µM to 12 µM depending on the specific derivative and cancer type .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 8 |

| Compound B | MDA-MB 231 | <10 |

| Compound C | Caco2 | <10 |

Case Study 2: Inhibition of DYRK1A

Another research focused on the inhibition of DYRK1A by benzamide derivatives. The study found that specific substitutions on the benzamide structure significantly enhanced inhibitory activity against DYRK1A, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous N-substituted benzodioxinyl derivatives are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides under dynamic pH control (pH ~10) using aqueous Na₂CO₃ as a base. Post-synthesis purification involves recrystallization or column chromatography . Acetylation reactions using acetic anhydride in non-polar solvents (e.g., dichloromethane) are also reported for related compounds, with yields optimized by controlling reaction time and temperature .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton integration, dihydrobenzodioxin methylene signals).

- Mass Spectrometry (EIMS) : Validates molecular weight and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolves 3D conformation and bond angles (e.g., dihedral angles between the benzamide and benzodioxin moieties) .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

- Methodological Answer : PubChem-derived data (e.g., InChI, SMILES) enable computational modeling using software like Gaussian or Schrödinger Suite. Molecular dynamics simulations can predict solubility, logP, and binding affinities. Density Functional Theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, relevant to reactivity .

Advanced Research Questions

Q. What strategies improve the yield of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl halide intermediates .

- Dynamic pH Control : Maintain pH ~10 during amide bond formation to minimize hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while LiH catalyzes N-alkylation steps .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw).

- Conformational Analysis : X-ray structures (e.g., bond lengths and angles in dihydrobenzodioxin systems) can clarify discrepancies in NMR peak assignments caused by dynamic effects .

- Variable-Temperature NMR : Resolves splitting due to rotational isomerism in the benzamide moiety .

Q. What methodologies are used to evaluate the biological activity of this compound against bacterial targets?

- Methodological Answer :

- Antibacterial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution or broth microdilution (MIC determination). Include positive controls like ciprofloxacin .

- Enzyme Inhibition : Lipoxygenase (LOX) inhibition assays measure IC₅₀ values using UV-Vis spectroscopy (e.g., monitoring hydroperoxide formation at 234 nm) .

- Molecular Docking : Predict binding modes to LOX or bacterial enzyme active sites using AutoDock Vina, guided by crystallographic data of homologous enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.